molecular formula C18H17N3O3 B10918312 2-[3-(1H-pyrazol-1-ylmethyl)phenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-[3-(1H-pyrazol-1-ylmethyl)phenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B10918312
M. Wt: 323.3 g/mol
InChI Key: PZXBKFSDZCVWGF-UHFFFAOYSA-N
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Description

2-[3-(1H-pyrazol-1-ylmethyl)phenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of pyrazole and isoindole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-pyrazol-1-ylmethyl)phenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole moiety, followed by its attachment to a phenyl ring. The final step involves the formation of the hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione structure through cyclization reactions under controlled conditions .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-pyrazol-1-ylmethyl)phenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups .

Scientific Research Applications

2-[3-(1H-pyrazol-1-ylmethyl)phenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[3-(1H-pyrazol-1-ylmethyl)phenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-pyrazol-1-ylmethyl)phenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is unique due to its combination of pyrazole and isoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-[3-(pyrazol-1-ylmethyl)phenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C18H17N3O3/c22-17-15-13-5-6-14(24-13)16(15)18(23)21(17)12-4-1-3-11(9-12)10-20-8-2-7-19-20/h1-4,7-9,13-16H,5-6,10H2

InChI Key

PZXBKFSDZCVWGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC=CC(=C4)CN5C=CC=N5

Origin of Product

United States

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